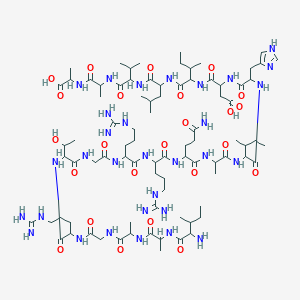
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester typically involves the esterification of the corresponding acid. The reaction conditions often include the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions . The process may also involve the use of protective groups to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets . The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic Acid Ethyl Ester
- 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylic Acid Ethyl Ester
Uniqueness
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where such properties are advantageous .
Propiedades
Número CAS |
1329835-70-2 |
|---|---|
Fórmula molecular |
C12H11F3O4 |
Peso molecular |
276.211 |
Nombre IUPAC |
ethyl 3-oxo-3-(2,3,4-trifluoro-5-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-7(16)6-4-8(18-2)11(14)12(15)10(6)13/h4H,3,5H2,1-2H3 |
Clave InChI |
JUIQNTVXPVAOBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)OC |
Sinónimos |
Ethyl (5-Methoxy-2,3,4-trifluorobenzoyl)acetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)



![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)


